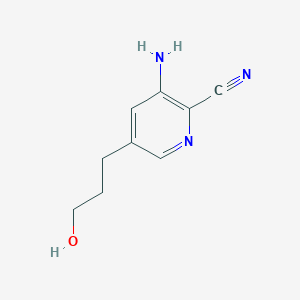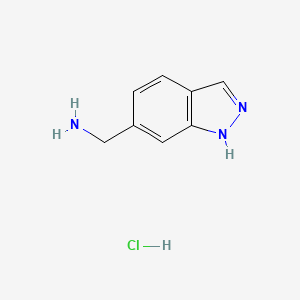![molecular formula C10H13N5 B1376977 6-(1-Pipérazinyl)imidazo[1,2-b]pyridazine CAS No. 946157-08-0](/img/structure/B1376977.png)
6-(1-Pipérazinyl)imidazo[1,2-b]pyridazine
Vue d'ensemble
Description
“6-(1-Piperazinyl)imidazo[1,2-B]pyridazine” is a chemical compound with the molecular formula C10H13N5 . It’s part of the imidazo[1,2-b]pyridazine family, which has been recognized for its wide range of applications in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for “6-(1-Piperazinyl)imidazo[1,2-B]pyridazine” were not found, imidazo[1,2-a]pyridine analogues have been developed and used as antituberculosis agents .Molecular Structure Analysis
The molecular structure of “6-(1-Piperazinyl)imidazo[1,2-B]pyridazine” consists of a fused bicyclic 5,6 heterocycle .Applications De Recherche Scientifique
J’ai effectué une recherche sur les applications de recherche scientifique de la « 6-(1-Pipérazinyl)imidazo[1,2-b]pyridazine », mais malheureusement, il existe peu d’informations disponibles sur les applications spécifiques de ce composé. Les résultats de la recherche fournissent principalement des propriétés chimiques et des informations d’achat .
Mécanisme D'action
Target of Action
The primary target of the compound 6-(1-Piperazinyl)imidazo[1,2-B]pyridazine is the interleukin-17A (IL-17A), a major pathological cytokine . IL-17A is secreted from Th17 cells and plays a key role in chronic inflammation and tissue damage . It is also known to contribute to chronic autoimmune diseases .
Mode of Action
6-(1-Piperazinyl)imidazo[1,2-B]pyridazine acts as an inhibitor of IL-17A . It interacts with IL-17A, preventing it from signaling through its receptor, IL-17R . This interaction disrupts the normal immune and inflammatory responses induced by IL-17A .
Biochemical Pathways
The compound 6-(1-Piperazinyl)imidazo[1,2-B]pyridazine affects the IL-23/IL-17 axis, which is critical to the pathogenesis of psoriatic disease . By inhibiting IL-17A, it disrupts this pathway, reducing inflammation and tissue damage .
Result of Action
The inhibition of IL-17A by 6-(1-Piperazinyl)imidazo[1,2-B]pyridazine results in a reduction of inflammation and tissue damage . This can lead to improvements in symptoms for patients with moderate-to-severe psoriasis and psoriatic arthritis .
Analyse Biochimique
Biochemical Properties
6-(1-Piperazinyl)imidazo[1,2-B]pyridazine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes and proteins. It has been identified as an inhibitor of the interleukin-17A (IL-17A) cytokine, which is involved in inflammatory responses . By inhibiting IL-17A, 6-(1-Piperazinyl)imidazo[1,2-B]pyridazine can modulate immune responses and has potential therapeutic applications in treating autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis . The compound interacts with the IL-17 receptor, preventing the cytokine from binding and initiating inflammatory signaling pathways.
Cellular Effects
The effects of 6-(1-Piperazinyl)imidazo[1,2-B]pyridazine on various cell types and cellular processes are profound. It has been shown to inhibit the proliferation of non-small cell lung cancer cells, specifically A549 and H460 cell lines . The compound induces cell cycle arrest at the G1 phase and inhibits the phosphorylation of key signaling proteins such as AKT and S6 . Additionally, 6-(1-Piperazinyl)imidazo[1,2-B]pyridazine affects gene expression by modulating the activity of transcription factors involved in cell growth and survival.
Molecular Mechanism
At the molecular level, 6-(1-Piperazinyl)imidazo[1,2-B]pyridazine exerts its effects through several mechanisms. It binds to the IL-17 receptor, inhibiting the interaction between IL-17A and its receptor . This binding prevents the activation of downstream signaling pathways that lead to inflammation. Furthermore, the compound has been shown to inhibit the activity of the mammalian target of rapamycin (mTOR) pathway, which is crucial for cell growth and proliferation . By inhibiting mTOR, 6-(1-Piperazinyl)imidazo[1,2-B]pyridazine can reduce the growth of cancer cells and potentially enhance the efficacy of other therapeutic agents.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(1-Piperazinyl)imidazo[1,2-B]pyridazine have been observed to change over time. The compound exhibits stability under standard storage conditions, maintaining its potency over extended periods In vitro studies have shown that prolonged exposure to 6-(1-Piperazinyl)imidazo[1,2-B]pyridazine can lead to sustained inhibition of cell proliferation and modulation of gene expression .
Dosage Effects in Animal Models
The effects of 6-(1-Piperazinyl)imidazo[1,2-B]pyridazine vary with different dosages in animal models. At lower doses, the compound effectively inhibits inflammatory responses and reduces tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects such as hepatotoxicity and immunosuppression . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
6-(1-Piperazinyl)imidazo[1,2-B]pyridazine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with cytochrome P450 enzymes, which play a key role in its biotransformation . These metabolic processes can influence the compound’s bioavailability and efficacy, highlighting the importance of understanding its pharmacokinetics for therapeutic applications.
Transport and Distribution
The transport and distribution of 6-(1-Piperazinyl)imidazo[1,2-B]pyridazine within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to interact with efflux transporters such as P-glycoprotein, which can affect its cellular accumulation and distribution . Additionally, its binding to plasma proteins influences its distribution in the bloodstream and target tissues.
Subcellular Localization
The subcellular localization of 6-(1-Piperazinyl)imidazo[1,2-B]pyridazine is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various signaling proteins and enzymes . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments or organelles . Understanding these localization dynamics is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic potential.
Propriétés
IUPAC Name |
6-piperazin-1-ylimidazo[1,2-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-2-10(14-6-3-11-4-7-14)13-15-8-5-12-9(1)15/h1-2,5,8,11H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXNJNDHWARRGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN3C=CN=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl (5-chloro-1H-pyrrolo[2,3-B]pyridin-6-YL)carbamate](/img/structure/B1376894.png)

![(6-Bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol](/img/structure/B1376896.png)

![10-Bromo-2-methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B1376898.png)


![5-Azaspiro[2.4]heptane hydrochloride](/img/structure/B1376907.png)


![7-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1376912.png)


![tert-Butyl 2-iodo-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate](/img/structure/B1376916.png)